N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-imidazo[4,5-b]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5(13)10-8-11-6-3-2-4-9-7(6)12-8/h2-4H,1H3,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFMOGMVCCFQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide and Its Analogues
Direct Synthetic Routes to the Imidazo[4,5-b]pyridine Core
The formation of the fused imidazo[4,5-b]pyridine ring system is a critical step in the synthesis of the target compound. Several methods have been established for this purpose, primarily involving cyclocondensation and tandem reactions.
Cyclocondensation Reactions (e.g., from 2,3-Diaminopyridine (B105623) and Aldehydes)
A widely employed method for constructing the imidazo[4,5-b]pyridine core is the cyclocondensation of 2,3-diaminopyridine with various carbonyl compounds, particularly aldehydes. nih.gov This reaction typically proceeds via an oxidative cyclocondensation mechanism. For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%) without the need for an external oxidizing agent, relying instead on air oxidation. nih.gov
Another approach involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. For example, reacting 2,3-diaminopyridine with formic acid is a classical method for producing the parent imidazo[4,5-b]pyridine. nih.gov Microwave-assisted heating of 2-amino-3-hydroxypyridine (B21099) with different carboxylic acids on a silica (B1680970) gel support has also been shown to be a rapid and efficient method for generating 2-substituted imidazo[4,5-b]pyridines in moderate to good yields (71%–92%). nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine, Substituted aryl aldehydes | Water, Heat, Air oxidation | 2-Substituted-1H-imidazo[4,5-b]pyridines | 83-87% | nih.gov |
| 2,3-Diaminopyridine, Formic acid | Classical conditions | Imidazo[4,5-b]pyridine | Not specified | nih.gov |
| 2-Amino-3-hydroxypyridine, Carboxylic acids | Microwave, Silica gel | 2-Substituted imidazo[4,5-b]pyridines | 71-92% | nih.gov |
| 2,3-Diaminopyridine, Triethyl orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83% | nih.gov |
| 2,3-Diaminopyridine, Triethyl orthoacetate | Reflux, then HCl | 2-Methyl-imidazo[4,5-b]pyridine | 78% | nih.gov |
Tandem Reaction Sequences from Precursors (e.g., from 2-Chloro-3-nitropyridine)
Tandem or one-pot reactions provide an efficient and atom-economical route to the imidazo[4,5-b]pyridine skeleton. A notable example starts from 2-chloro-3-nitropyridine. nih.govacs.orgfigshare.com This method involves a sequence of reactions: a nucleophilic aromatic substitution (SNA_r_) with a primary amine, followed by in situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde. nih.govacs.orgfigshare.com This approach is advantageous as it allows for the introduction of diversity at multiple positions of the imidazo[4,5-b]pyridine core in a single chromatographic step. nih.govacs.orgfigshare.com
Solid-phase synthesis has also been utilized, starting from 2,4-dichloro-3-nitropyridine. acs.org This strategy involves reacting the precursor with polymer-supported amines, followed by substitution of the second chlorine, reduction of the nitro group, and imidazole (B134444) ring closure with aldehydes. acs.org This method allows for the controlled synthesis of trisubstituted imidazo[4,5-b]pyridine derivatives. acs.org
| Starting Material | Key Steps | Product | Advantage | Reference |
| 2-Chloro-3-nitropyridine | SNA_r with amine, Nitro reduction, Cyclization with aldehyde | Functionalized imidazo[4,5-b]pyridines | High efficiency, single purification | nih.govacs.orgfigshare.com |
| 2,4-Dichloro-3-nitropyridine | Solid-phase synthesis with polymer-supported amines | Trisubstituted imidazo[4,5-b]pyridines | Controlled synthesis of diverse derivatives | acs.org |
Strategies for N-Acetamide Moiety Installation and Functionalization
Once the imidazo[4,5-b]pyridine core is established, the next crucial step is the introduction of the N-acetamide group at the 2-position. This is typically achieved through amidation reactions. Subsequent functionalization can be performed to introduce further diversity.
Amidation Reactions
The synthesis of N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide itself is not extensively detailed in the provided search results. However, the synthesis of related N-aryl acetamides and other amides of the imidazo[4,5-b]pyridine core provides insight into the potential methods. For instance, the synthesis of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide derivatives involves the coupling of a carboxylic acid with an amine. mdpi.com A similar strategy could be envisioned for the target compound, likely involving the coupling of 2-amino-1H-imidazo[4,5-b]pyridine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
Palladium-catalyzed amidation reactions have also been employed for the synthesis of substituted imidazo[4,5-c]pyridines and could be adapted for the [4,5-b] isomers. researchgate.net These reactions provide a facile route to products with substitution at various positions. researchgate.netorganic-chemistry.org
Post-Cyclization Functionalization and Derivatization (e.g., N-alkylation)
After the formation of the imidazo[4,5-b]pyridine ring system, further modifications can be introduced. N-alkylation is a common derivatization, although it can sometimes lead to a mixture of mono- and polyalkylated products due to the presence of multiple nitrogen atoms in the heterocyclic core. mdpi.com For example, alkylation using methyl iodide in DMF has been used to prepare N-methyl-substituted imidazo[4,5-b]pyridines. mdpi.com
Other post-cyclization functionalizations include C-H functionalization, which has been explored extensively for the related imidazo[1,2-a]pyridines using visible-light photoredox catalysis. nih.govmdpi.com These methods allow for the introduction of various groups, such as trifluoromethyl, aminoalkyl, and aryl groups, at specific positions on the imidazopyridine scaffold. nih.govmdpi.com While not directly demonstrated for this compound, these advanced methods suggest potential routes for further derivatization.
Green Chemistry Approaches in Synthetic Design
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of imidazo[4,5-b]pyridines, several green chemistry approaches have been reported.
One notable example is the use of an aqueous isopropanol (B130326) (H₂O-IPA) medium for the tandem synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. nih.govfigshare.com This method is described as clean, simple, and efficient, avoiding the use of hazardous organic solvents. nih.govfigshare.com
Another green approach involves a one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides using glycerol (B35011) as a solvent. researchgate.net This reaction, catalyzed by phosphoric acid, is characterized by short reaction times, easy work-up, and excellent yields. researchgate.net Microwave-assisted synthesis has also been recognized as a green tool for preparing pyridine (B92270) derivatives and has been applied to the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, resulting in reduced reaction times and higher yields compared to conventional heating. eurjchem.comnih.gov
| Green Approach | Key Features | Example Reaction | Reference |
| Aqueous Medium | Use of H₂O-IPA as a green solvent | Tandem synthesis from 2-chloro-3-nitropyridine | nih.govfigshare.com |
| Glycerol as Solvent | Biodegradable solvent, high boiling point | One-pot synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | eurjchem.comnih.gov |
Catalytic Methods in this compound Synthesis
The formation of the C-N bond at the C2-position of the imidazo[4,5-b]pyridine core is the critical step in synthesizing the 2-amino precursor. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are the premier methods for this transformation, starting from a 2-halo-1H-imidazo[4,5-b]pyridine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or triflates and amines. mit.eduacs.org This reaction has become a cornerstone of medicinal chemistry for its wide substrate scope and high efficiency. orgsyn.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org
While direct examples for the amination of 2-halo-1H-imidazo[4,5-b]pyridines are not extensively detailed, the successful application of this methodology to structurally similar and challenging substrates like unprotected halo-azaindoles and halo-imidazoles provides a strong precedent. mit.edunih.govnih.gov For instance, efficient palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been achieved using specialized palladium precatalysts based on bulky biarylphosphine ligands like tBuBrettPhos. nih.gov Similarly, simple and efficient protocols have been developed for the cross-coupling of primary and secondary amines with halo-7-azaindoles (pyrrolo[2,3-b]pyridines), which also feature an unprotected N-H group that could otherwise interfere with the catalyst. mit.edunih.gov
These successful applications suggest a viable synthetic route to 2-amino-1H-imidazo[4,5-b]pyridine starting from 2-chloro- or 2-bromo-1H-imidazo[4,5-b]pyridine and an appropriate ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or a silylamide, followed by hydrolysis. mit.edu The choice of ligand is critical, with sterically hindered biaryl phosphine (B1218219) ligands often being essential for achieving high catalytic activity. cmu.edu
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Heterocyclic Halides
| Catalyst System (Catalyst/Ligand) | Amine Source | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / (o-biphenyl)PCy₂ (4) | Secondary Amines (e.g., Morpholine) | NaOt-Bu | Toluene | 100-110 | Chloropyridines | cmu.edu |
| Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ (3) | Primary/Secondary Amines | NaOt-Bu | Toluene | RT - 80 | Aryl Chlorides/Bromides | cmu.edu |
| tBuBrettPhos Pd G3 Precatalyst | Aniline, Aliphatic Amines | LiHMDS | Dioxane | 100 | 4-Bromo-1H-imidazole | nih.gov |
| [Pd(allyl)Cl]₂ / XPhos | Secondary Heterocyclic Amines | NaOt-Bu | Toluene | 100 | Aryl Bromides | acs.org |
| Azaindole-based Pd Precatalyst (P1) | Primary/Secondary Amines | LiHMDS | Dioxane | 100 | 4-Chloro-7-azaindole | nih.gov |
The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming C-N bonds using a copper catalyst or promoter, typically from an aryl halide and an amine. rsc.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often >150-200 °C) and stoichiometric amounts of copper. rsc.orgnih.gov However, significant advancements have led to the development of modern, ligand-assisted copper-catalyzed systems that operate under much milder conditions.
The introduction of ligands, particularly amino acids like L-proline and its derivatives such as N,N-dimethylglycine, has revolutionized copper-catalyzed aminations. nih.gov These ligands accelerate the reaction, allowing it to proceed at lower temperatures (40–90 °C) with only catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI). nih.govresearchgate.net This mildness expands the reaction's scope to include a wider variety of functional groups.
This improved Ullmann-type reaction presents a viable alternative for the synthesis of 2-amino-1H-imidazo[4,5-b]pyridine from its 2-halo derivative. The reaction would involve coupling 2-bromo- or 2-iodo-1H-imidazo[4,5-b]pyridine with an amine source in the presence of a catalytic amount of a Cu(I) salt, a suitable ligand, and a base. An intramolecular Ullmann-type C-N coupling has been successfully used to synthesize complex fused imidazopyridine systems, demonstrating the utility of copper catalysis for forming C-N bonds within this heterocyclic family. researchgate.net
Table 2: Representative Conditions for Modern Copper-Catalyzed Amination (Ullmann-Type)
| Copper Source | Ligand | Nucleophile | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| CuI | L-Proline | Primary Amines, N-Heterocycles | K₂CO₃ / K₃PO₄ | DMSO | 40-90 | nih.gov |
| CuI | N,N-Dimethylglycine | Primary Amines | K₂CO₃ | Dioxane | 90 | nih.gov |
| CuI | None (Intramolecular) | Internal Amide | K₂CO₃ | DMF | 140 | researchgate.net |
| CuI | Phosphoramidite | Alkylamines, N-Heterocycles | K₂CO₃ | Dioxane | 110 | researchgate.net |
Once the 2-amino-1H-imidazo[4,5-b]pyridine intermediate is successfully synthesized using either palladium or copper catalysis, the final step involves a straightforward acylation. This is typically achieved by reacting the amine with acetyl chloride or acetic anhydride in the presence of a base to yield the target compound, This compound .
Elucidation of Reaction Mechanisms and Pathways for N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide Formation
Mechanistic Investigations of Core Ring Formation (e.g., SNAr, Cyclization pathways)
The construction of the fused imidazo[4,5-b]pyridine core is the foundational step in the synthesis. Several synthetic strategies have been developed, often starting from substituted diaminopyridines or their precursors.
One prominent pathway involves the condensation of 2,3-diaminopyridine (B105623) with a suitable one-carbon synthon, such as an aldehyde. For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes can proceed in water under thermal conditions. This method benefits from being an air-oxidative cyclocondensation that does not require an external oxidizing agent, yielding the 1H-imidazo[4,5-b]pyridine core in a single step with high efficiency. nih.gov
Another well-established method begins with 2-chloro-3-nitropyridine. This approach unfolds through a tandem sequence of reactions:
Nucleophilic Aromatic Substitution (SNAr): The process is initiated by an SNAr reaction where a primary amine displaces the chloro group of 2-chloro-3-nitropyridine. researchgate.net
Nitro Group Reduction: The intermediate nitro compound is then reduced, typically using a reducing agent like SnCl₂·2H₂O, to form a diamine derivative. nih.gov
Heteroannulation/Cyclization: The resulting diamine undergoes cyclization with an aldehyde. A plausible mechanism for this step involves the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable imidazo[4,5-b]pyridine skeleton. acs.org This entire sequence can be performed efficiently in an environmentally benign H₂O-IPA solvent system, often requiring only a single chromatographic purification step. researchgate.net
A similar reductive cyclization strategy can be employed starting from 2-nitro-3-aminopyridine, which reacts with aldehydes or ketones in the presence of a reductive catalyst to form the fused imidazole (B134444) ring. nih.gov
Palladium-catalyzed reactions also offer a sophisticated route. For example, 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst and a phosphine (B1218219) ligand to produce the imidazo[4,5-b]pyridine core. This method provides rapid access to products with specific substitutions. nih.gov
The following table summarizes a common synthetic route for the core ring structure starting from 5-bromo-2,3-diaminopyridine.
| Starting Material | Reagent | Catalyst/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | I₂, Ethanol | Reflux, 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |
Detailed Analysis of N-Acetamide Linkage Reactions
Once the 2-amino-1H-imidazo[4,5-b]pyridine intermediate is synthesized, the final step is the formation of the N-acetamide linkage. This is a standard N-acetylation reaction where the primary amino group at the C2 position of the imidazole ring acts as a nucleophile. nih.gov
The reaction typically involves treating the 2-amino-1H-imidazo[4,5-b]pyridine with an acetylating agent. Common agents for this transformation include:
Acetic Anhydride (B1165640)
Acetyl Chloride
The mechanism for this acylation is straightforward. The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon of the acetylating agent. For acetyl chloride, this results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base is often added to neutralize the HCl byproduct. When using acetic anhydride, the leaving group is an acetate (B1210297) ion.
An alternative, greener approach to N-acetylation utilizes acetonitrile (B52724) as both the solvent and the acetylating agent, often catalyzed by a Lewis acid such as alumina (B75360). nih.gov The proposed mechanism involves the coordination of the nitrile nitrogen to the catalyst, which activates the nitrile carbon towards nucleophilic attack by the amine. The resulting amidine intermediate is then hydrolyzed to yield the final acetamide (B32628) product. nih.gov This method avoids the use of more hazardous and corrosive reagents like acetyl chloride. nih.gov
The general mechanism for base-promoted amide formation proceeds via nucleophilic acyl substitution, as illustrated in the following steps:
The nucleophilic amino group attacks the carbonyl carbon of the acetylating agent. youtube.com
This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. youtube.com
The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or acetate). youtube.com
A final deprotonation step by a base yields the neutral N-acetamide product.
Influence of Reaction Conditions on Product Selectivity and Yield
The efficiency, selectivity, and yield of the synthesis of N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide are highly dependent on the reaction conditions employed in both the ring formation and the final acetylation step.
Catalyst: The choice of catalyst is critical. In the core ring formation, iodine has been shown to be an effective catalyst for the condensation of diaminopyridines with aldehydes. mdpi.com For N-acetylation using acetonitrile, solid catalysts like alumina have proven effective and offer the advantage of being reusable. nih.gov Palladium catalysts are essential for cross-coupling strategies leading to the core structure. nih.gov
Solvent: The solvent system can significantly impact reaction outcomes. The use of an H₂O-IPA mixture has been highlighted as a "green" and efficient medium for the tandem synthesis of the imidazo[4,5-b]pyridine core. researchgate.net For some multi-component reactions, performing the synthesis in water under ultrasonic conditions has been shown to be superior to neat (solvent-free) conditions. nih.gov
Temperature: Temperature is a key parameter for controlling reaction rates and, in some cases, selectivity. For the continuous-flow N-acetylation with acetonitrile, optimizing the temperature is crucial; a temperature of 200 °C was found to give the best conversion, with higher temperatures leading to decreased performance. nih.gov For conventional syntheses, reflux conditions are common to ensure the reaction goes to completion. mdpi.com
Reaction Method: Advanced reaction technologies can offer significant improvements over conventional methods. For example, microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives has been shown to reduce reaction times and provide higher yields compared to traditional heating methods. eurjchem.com
The following data table, adapted from a study on a related imidazo[1,2-a]pyridine (B132010), illustrates how catalyst and solvent choices can be optimized to maximize product yield.
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | None | Neat | 2 | NR | nih.gov |
| 2 | None | H₂O | 2 | NR | nih.gov |
| 3 | NaI (20) | H₂O | 1 | 28 | nih.gov |
| 4 | KI (20) | H₂O | 1 | 33 | nih.gov |
| 5 | I₂ (15) | Neat | 1.5 | 62 | nih.gov |
| 6 | I₂ (20) | H₂O | 1 | 88 | nih.gov |
*NR = No Reaction. Data adapted from a sonochemical synthesis of an imidazo[1,2-a]pyridine derivative to illustrate optimization principles. nih.gov
Advanced Spectroscopic Characterization and Structural Determination of N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) Analysis
Table 1: Predicted ¹H NMR Chemical Shifts for N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole (B134444) NH | ~12.0 - 13.0 | Broad Singlet |
| Amide NH | ~10.0 - 11.0 | Singlet |
| Pyridine (B92270) H | ~7.0 - 8.5 | Multiplets |
| Acetyl CH₃ | ~2.0 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) Analysis
Similarly, the ¹³C NMR spectrum can be predicted based on data from analogous compounds. The carbonyl carbon of the acetamide (B32628) group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The carbons of the imidazo[4,5-b]pyridine core would be found in the aromatic region of the spectrum, generally between 110 and 155 ppm. For example, in related N-substituted imidazo[4,5-c]pyridin-2-one derivatives, the carbon atoms of the fused ring system show distinct signals within this range. The methyl carbon of the acetyl group would be the most upfield signal, expected around 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 - 170 |
| Imidazo[4,5-b]pyridine C | ~110 - 155 |
| Acetyl CH₃ | ~20 - 25 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound, with a molecular formula of C₈H₈N₄O, the expected exact mass is approximately 176.07 g/mol . In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 177.08. Studies on related imidazo[4,5-b]pyridine derivatives have shown that these molecules readily form stable protonated species under ESI conditions. Fragmentation of the parent ion would likely involve the loss of the acetamide group or cleavage within the heterocyclic ring system.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The molecular ion peak (M⁺) in the EI-MS spectrum of this compound would be observed at an m/z of 176. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation would likely be the cleavage of the amide bond, leading to the formation of a ketene (B1206846) molecule (CH₂=C=O) and the 2-amino-1H-imidazo[4,5-b]pyridine fragment, or the loss of an acetyl radical (•COCH₃) to give a fragment ion. Further fragmentation of the imidazo[4,5-b]pyridine core would also be anticipated.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.
Table 3: Predicted IR Absorption Frequencies for N-(1H-Imidazo[4,5-b)pyridin-2-yl)acetamide
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H (Amide and Imidazole) | 3100 - 3400 | Stretching vibrations, likely broad |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations |
| C=O (Amide I) | 1650 - 1690 | Stretching vibration, strong intensity |
| C=N and C=C (Ring) | 1500 - 1620 | Stretching vibrations |
| N-H (Amide II) | 1510 - 1550 | Bending vibration |
The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ would be indicative of the amide carbonyl (C=O) group. The N-H stretching vibrations of the amide and the imidazole ring would appear as broad bands in the 3100-3400 cm⁻¹ region. The aromatic C-H stretching would be observed just above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system would be found in the 1500-1620 cm⁻¹ range. The amide II band, resulting from N-H bending, is expected around 1510-1550 cm⁻¹.
X-ray Crystallography for Solid-State Structure Elucidation (e.g., for derivatives)
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the structures of various imidazo[4,5-b]pyridine derivatives, providing a foundational understanding of their molecular geometry, conformation, and packing in the solid state.
A pertinent example is the crystallographic study of N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide, an isomer of a derivative of the core scaffold. researchgate.net The analysis revealed that the molecule crystallizes in the monoclinic P2₁/c space group. researchgate.net The crystal structure is characterized by columns of molecules interconnected by N—H···N hydrogen bonds, a common and significant interaction in nitrogen-rich heterocyclic compounds. researchgate.net The torsion angle between the imidazo[1,2-a]pyridine (B132010) ring system and the attached phenyl ring was determined to be a slight 9.04 (5)°. researchgate.net
The crystallographic data for this derivative provides a template for understanding what can be expected for this compound, highlighting the likelihood of planar ring systems and the importance of hydrogen bonding in dictating the supramolecular assembly.
Table 1: Crystallographic Data for N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.3 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9680 (5) |
| b (Å) | 5.6784 (2) |
| c (Å) | 15.8145 (5) |
| β (°) | 101.039 (3) |
| Volume (ų) | 1231.13 (7) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Mo Kα |
Data sourced from Acta Cryst. (2008). E64, o926. researchgate.net
Other Advanced Spectroscopic Methods (e.g., Hirshfeld Surface Analysis)
Beyond the precise atomic coordinates from X-ray crystallography, understanding the nature and quantification of intermolecular interactions is crucial. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and analyzing these non-covalent interactions within a crystal lattice.
This method maps the electron distribution of a molecule within the crystal, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. The analysis generates a three-dimensional Hirshfeld surface plotted over properties like dnorm, which highlights regions of close intermolecular contact. uctm.edu
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. Distinctive spikes and patterns on these plots correspond to specific types of interactions, such as the sharp spikes characteristic of strong hydrogen bonds. nih.gov
In studies of related heterocyclic compounds, Hirshfeld analysis has been used to visualize and quantify interactions like C—H···π interactions and halogen bonding. nih.govbohrium.com For instance, in one iodo-substituted thiazole (B1198619) derivative, H⋯C/C⋯H, H⋯H, H⋯I/I⋯H, and H⋯O/O⋯H interactions were found to be the most important contributors to the crystal packing. nih.gov The electrostatic potential can also be mapped onto the Hirshfeld surface, visually representing the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic interactions. uctm.edu
Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Imidazo[4,5-b]pyridine Derivatives and Related Heterocycles
| Interaction Type | Typical Contribution | Significance |
|---|---|---|
| H···H | Often a large percentage | Represents general van der Waals forces. |
| C···H/H···C | Significant | Indicates van der Waals and weak C-H···π interactions. |
| N···H/H···N | Variable | Key for identifying and quantifying hydrogen bonds. |
| O···H/H···O | Significant in amides | Crucial for the formation of hydrogen-bonded dimers and chains. nih.gov |
This table represents a generalized summary based on findings for related structures. uctm.edumdpi.comresearchgate.netnih.gov
Computational and Theoretical Investigations of N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the imidazo[4,5-b]pyridine scaffold, these studies elucidate the electronic characteristics that govern its chemical behavior and interactions with biological targets.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazo[4,5-b]pyridine derivatives, DFT calculations are employed to optimize molecular geometry, determine thermodynamic stabilities, and analyze electronic properties. nih.govmdpi.com
Studies on related imidazo[4,5-b]pyridine structures have utilized DFT, often with the B3LYP functional and various basis sets like 6-311G**, to perform geometry optimization and explore tautomeric forms. mdpi.comresearchgate.net The canonical structure is typically identified as the most stable tautomer based on having the lowest minimization energy. researchgate.net DFT analysis is also crucial for understanding the coordination chemistry of these molecules with metal ions, highlighting the primary binding sites, which are often the imidazole (B134444) nitrogens. nih.gov Furthermore, these calculations support the characterization of newly synthesized derivatives and help in interpreting spectroscopic data. researchgate.netmdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict molecular reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. plos.org
For imidazo[4,5-b]pyridine derivatives, HOMO-LUMO analysis reveals that a smaller energy gap corresponds to higher chemical reactivity. plos.org The distribution of these orbitals provides insight into the sites of electrophilic and nucleophilic attack. Typically, the HOMO is delocalized across the entire molecule, while the LUMO is often concentrated on the imidazopyridine moiety. researchgate.net This analysis helps in understanding the intramolecular charge transfer (ICT) processes within the molecule. researchgate.net The HOMO-LUMO energy gap can be correlated with the electronic properties of substituents on the molecular scaffold, demonstrating that the molecule's reactivity can be tuned by chemical modification. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a ligand when bound to a biological target.
While specific MD simulation studies on N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide are not extensively documented in the reviewed literature, the methodology is widely applied to similar heterocyclic compounds. For instance, MD simulations have been used to investigate the stability of thiazolo[3,2-a]pyridine derivatives complexed with the α-amylase enzyme over a 100-nanosecond period. mdpi.com Such simulations typically involve analyzing the root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex and the root-mean-square fluctuation (RMSF) to identify the flexibility of amino acid residues in the binding site. mdpi.com These studies confirm the stability of the ligand within the active site and provide insights into the key interactions that maintain the binding. mdpi.com Investigations on other imidazopyridines as kinase inhibitors have also employed MD simulations to understand their binding modes. plos.org
In Silico Prediction of Biological Interactions
In silico methods are crucial for predicting how a compound might interact with biological macromolecules, thereby guiding the design of new therapeutic agents. These techniques include molecular docking and the development of quantitative structure-activity relationship models.
Molecular Docking Studies (e.g., with PDE10A, DHFR, DprE1, Tubulin, IDO1)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is widely used to screen virtual libraries of compounds and to elucidate the molecular basis of ligand-receptor interactions. Derivatives of the imidazo[4,5-b]pyridine scaffold have been docked into the active sites of several important biological targets.
| Target Protein | Key Findings from Docking Studies | Interacting Residues (Examples) | Citations |
| PDE10A | Imidazo[4,5-b]pyridines are potent and selective inhibitors. The methoxy (B1213986) substituent and imidazole ring are critical for binding affinity. An extra water molecule can mediate interactions. | Gln716, Tyr683 | researchgate.net |
| DHFR | Imidazo[4,5-b]pyridine analogs adopt numerous important interactions with amino acid residues in the enzyme's active site. | Not specified | researchgate.netresearchgate.net |
| DprE1 | Pi-pi stacking interactions are observed with the imidazo[4,5-b]pyridine ring. Compounds show good binding affinity with glide scores ranging from -8.3 to -8.9 kcal/mol. | His132, Lys418, Asn385 | mdpi.comarkat-usa.org |
| Tubulin | Imidazo[1,2-a]pyrazine analogs, a related scaffold, inhibit tubulin polymerization and impair microtubule-dependent processes. | Not specified | |
| IDO1 | Related imidazothiazole acetamides have been studied as IDO1 inhibitors, suggesting the acetamide (B32628) moiety can participate in binding. | Not specified |
Phosphodiesterase 10A (PDE10A): Novel imidazo[4,5-b]pyridines have been identified as potent and selective inhibitors of PDE10A. researchgate.net X-ray co-crystal structures have confirmed the binding modes, revealing that both the methoxy substituent and the imidazole ring are crucial for high-affinity binding. researchgate.net
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer drugs. Molecular docking studies have shown that imidazo[4,5-b]pyridine derivatives can effectively interact with the active site of DHFR. researchgate.netresearchgate.net
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tubercular agents. In silico screening has identified imidazo[4,5-b]pyridine as a core scaffold for potent DprE1 inhibitors. mdpi.com Docking studies have revealed significant interactions, including pi-pi stacking between the heterocyclic ring and the enzyme's active site. mdpi.com
Tubulin: The imidazopyridine scaffold has been incorporated into compounds designed as tubulin polymerization inhibitors. These compounds are of interest as potential anticancer agents that disrupt the microtubule network in cancer cells.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important target in cancer immunotherapy. While direct docking studies of this compound with IDO1 are not prominent, studies on structurally related molecules containing an acetamide linker, such as imidazothiazole derivatives, have been conducted to explore their potential as IDO1 inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been performed on various imidazole-containing compounds to understand the structural requirements for their biological activities. For instance, 2D and 3D-QSAR models have been developed for imidazole-(benz)azole and imidazole-piperazine derivatives to explore their anticancer activities. researchgate.net These models are built using techniques like Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). researchgate.net Such models help in identifying key physicochemical descriptors and spatial features that influence the biological activity, thereby guiding the design of new, more potent analogs. researchgate.netarkat-usa.org Another study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines as angiotensin II receptor antagonists also employed QSAR to correlate structural properties with biological activity.
Conformational Analysis and Tautomerism Studies
Conformational analysis and tautomerism are fundamental aspects of the molecular structure of this compound, influencing its chemical and biological properties. The imidazo[4,5-b]pyridine scaffold is known for its potential for tautomerism, which is a key factor in its interactions with biological targets. mdpi.com
Tautomerism in imidazo[4,5-b]pyridine systems is a critical area of investigation for both chemical and biochemical applications. mdpi.com The presence of different tautomeric forms can significantly affect the molecule's biological activity. mdpi.com Density Functional Theory (DFT) calculations are often employed to determine the relative energies of possible tautomers and thus predict the most stable form. mdpi.com For the parent imidazo[4,5-b]pyridine, the imidazole nitrogen is identified as a primary binding site in coordination chemistry. mdpi.com
In related studies on similar heterocyclic systems, such as benzimidazole (B57391) derivatives, X-ray diffraction has been used to confirm the existence of a single tautomer in the solid state, while NMR spectroscopy in solution can indicate tautomeric exchange. mdpi.com The geometry of the imidazole ring, including internal angles and bond lengths, provides further evidence for the predominant tautomeric form. mdpi.com
Table 1: Predicted Tautomeric and Conformational Properties
| Parameter | Predicted Value/Observation | Method of Prediction |
|---|---|---|
| Most Stable Tautomer | N1-H tautomer is generally predicted to be more stable for the imidazo[4,5-b]pyridine core. | DFT Calculations |
| Rotational Barriers | Moderate rotational barrier around the C-N amide bond, leading to distinct planar conformers. | Computational Modeling |
| Primary Binding Site | Imidazole nitrogen is a key site for protonation and metal coordination. mdpi.com | DFT Analysis |
Prediction of Synthetic Accessibility and Reactivity Profiles
The prediction of synthetic accessibility and reactivity profiles is essential for evaluating the feasibility of synthesizing this compound and its derivatives, as well as for anticipating their chemical behavior.
The synthetic accessibility of a molecule can be computationally estimated using various scoring methods and algorithms that analyze its structure and compare it to known reaction pathways. nih.gov Factors such as molecular complexity, the number of stereocenters, and the presence of common functional groups are taken into account. The imidazo[4,5-b]pyridine core itself can be synthesized through several established routes, such as the reaction of diaminopyridines with aldehydes or carboxylic acids and their derivatives. mdpi.comnih.govresearchgate.net
The reactivity profile of this compound is dictated by the electronic properties of its constituent functional groups. The imidazo[4,5-b]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The acetamide group, on the other hand, can undergo hydrolysis under acidic or basic conditions.
Computational tools like molecular electrostatic potential (MEP) maps can be used to visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. mdpi.com For the imidazo[4,5-b]pyridine scaffold, the nitrogen atoms are the most nucleophilic centers, while the carbon atoms of the pyridine (B92270) ring are more susceptible to nucleophilic substitution, particularly if activated by an appropriate leaving group.
Table 2: Predicted Reactivity and Synthetic Accessibility Data
| Parameter | Predicted Value/Observation | Implication |
|---|---|---|
| Synthetic Accessibility Score | Moderate | Synthesis is feasible using known heterocyclic chemistry methods. mdpi.comnih.govresearchgate.net |
| Most Reactive Sites | Imidazole and pyridine nitrogen atoms (nucleophilic). | Susceptible to alkylation and coordination with metals. mdpi.commdpi.com |
| Carbonyl carbon of the acetamide group (electrophilic). | Potential for nucleophilic acyl substitution. | |
| Predicted pKa | The imidazo[4,5-b]pyridine core has basic nitrogen atoms. | Can form salts with acids. |
| LogP | Low to moderate | Influences solubility and potential for crossing biological membranes. |
Structure Activity Relationship Sar Studies of N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide Derivatives
Impact of Substituents on the Imidazo[4,5-b]pyridine Core on Biological Activity
The biological profile of N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide derivatives is profoundly influenced by the nature and position of substituents on the fused imidazo[4,5-b]pyridine ring system. Research has demonstrated that modifications to this core can significantly enhance or diminish activities such as antiproliferative, antimicrobial, and antiviral effects.
A key area of modification is the 2-position of the imidazo[4,5-b]pyridine core, often decorated with a substituted phenyl ring. Studies on a series of 2-phenyl-imidazo[4,5-b]pyridines have shown that the introduction of specific functional groups on this phenyl ring is a powerful strategy for tuning biological activity. For instance, derivatives featuring an unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group at the para-position of the 2-phenyl ring exhibit potent and selective antiproliferative activity against colon carcinoma cell lines, with IC50 values in the sub-micromolar range. mdpi.comnih.govresearchgate.net In contrast, the introduction of a bromo substituent on the pyridine (B92270) ring, combined with a 4-cyanophenyl group at the 2-position, resulted in a compound with potent, broad-spectrum antiproliferative activity against multiple cell lines. mdpi.com
Halogenation of the pyridine ring has also been identified as a critical determinant of activity. The presence of a bromine atom at the 6-position of the imidazo[4,5-b]pyridine core is a common feature in many active derivatives. eurjchem.comnih.gov For example, a bromo-substituted derivative bearing a 2-imidazolinyl group showed moderate antibacterial activity against E. coli. mdpi.comnih.govresearchgate.net In other studies, combining a chlorine atom at the para-position of a 2,6-diarylpiperidin-4-one moiety attached to the imidazo[4,5-b]pyridine ring led to an increase in activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the addition of a methyl group at the C5 position of the core was found to enhance activity against tested bacterial strains. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of imidazo[4,5-b]pyridine derivatives.
| Compound Series/Modification | Substituent(s) | Biological Activity | Key Findings | Citation |
|---|---|---|---|---|
| 2-Phenyl-imidazo[4,5-b]pyridines | Unsubstituted amidino group on phenyl ring | Antiproliferative | Strong and selective activity against colon carcinoma (IC50 = 0.4 μM). | mdpi.comnih.govresearchgate.net |
| 2-Phenyl-imidazo[4,5-b]pyridines | 2-Imidazolinyl amidino group on phenyl ring | Antiproliferative, Antibacterial | Strong activity against colon carcinoma (IC50 = 0.7 μM) and moderate activity against E. coli (MIC = 32 μM). | mdpi.comnih.govresearchgate.net |
| 6-Bromo-2-(4-cyanophenyl)imidazo[4,5-b]pyridine | Bromo at position 6, 4-cyanophenyl at position 2 | Antiproliferative | Potent inhibition of multiple cancer cell lines (IC50 = 1.8–3.2 μM). | mdpi.com |
| Imidazo[4,5-b]pyridines with 2,6-diarylpiperidin-4-one | Chlorine on phenyl groups | Antibacterial | Increased activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, and K. pneumonia. | nih.gov |
| Imidazo[4,5-b]pyridines | Methyl group at C5 | Antibacterial | Enhanced activity against tested bacterial strains. | nih.gov |
| 7-Aryl-1H-imidazo[4,5-b]pyridines | Aryl groups at position 7 | Antimicrobial | Certain derivatives (4b, 4d) exhibited significant antibacterial and antifungal activity. | researchgate.net |
Role of the N-Acetamide Moiety in Modulating Biological Interactions
In analogous heterocyclic systems, such as imidazo[2,1-b]thiazoles, the acetamide (B32628) linker is vital for positioning substituents that interact with target enzymes. For instance, in a series of N-pyridinyl-2-(imidazo[2,1-b]thiazol-3-yl)acetamide derivatives, modifications to the N-pyridinyl group, which is attached to the acetamide nitrogen, had a dramatic effect on cytotoxic activity. nih.gov The introduction of different substituents on this terminal ring system allowed for the fine-tuning of activity and selectivity against various cancer cell lines. nih.gov For example, replacing a morpholine (B109124) group on the pyridinyl ring with smaller groups like methoxy (B1213986) or fluorine decreased cytotoxicity, whereas a chlorine atom maintained similar activity. nih.gov
This suggests that the N-substituent of the acetamide group in this compound derivatives serves as a critical vector for exploring interactions within a target's binding pocket. The acetamide group itself, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is fundamental for anchoring the molecule. The nature of the group attached to the amide nitrogen can then dictate specificity and potency. Studies on other N-phenyl acetamide derivatives have also shown that substitutions on the N-phenyl ring are key to their antimicrobial and anti-inflammatory activities, reinforcing the principle that this position is a prime site for chemical modification. researchgate.net
Influence of Ring Fusion and Isomerism on Biological Function
Beyond constitutional isomerism, tautomerism within the imidazo[4,5-b]pyridine ring system plays a significant role. The proton on the imidazole (B134444) ring can reside on different nitrogen atoms, leading to various tautomeric forms (e.g., 1H, 3H, and 4H). nih.gov The relative stability of these tautomers can influence the molecule's properties and reactivity. DFT calculations have shown that the tautomer with the proton on the pyridine nitrogen is the most stable form. nih.gov
Furthermore, alkylation of the imidazo[4,5-b]pyridine core is often not selective and can lead to a mixture of N-alkylated regioisomers (N1, N3, and N4). mdpi.comnih.gov These regioisomers can possess distinct biological profiles. For example, in the synthesis of certain derivatives, reactions can yield different N3 and N4 regioisomers, and in some cases, even the N1 isomer. nih.gov The separation and individual testing of these isomers are crucial, as they may exhibit different binding modes and potencies. For instance, molecular docking studies of N1, N3, and N4 regioisomers into the DHFR active site revealed that they adopt different interactions with the enzyme's amino acid residues, leading to potentially different biological outcomes. nih.gov
Design Principles for Optimized this compound Analogues
Based on the accumulated SAR data, several key design principles can be formulated for the development of optimized this compound analogues with enhanced biological activity.
Exploitation of the 2-Position: The 2-position of the imidazo[4,5-b]pyridine core is a primary site for introducing substituents to enhance potency and selectivity.
Incorporate Polar, Charged Groups: The addition of amidino or cyclic amidino (e.g., 2-imidazolinyl) groups to a phenyl ring at the 2-position is a validated strategy for achieving potent antiproliferative effects. mdpi.comnih.gov These groups likely engage in strong ionic or hydrogen-bonding interactions with the biological target.
Utilize Halogenation: The strategic placement of halogens, such as bromine on the pyridine core or chlorine on appended phenyl rings, consistently improves biological activity, particularly antibacterial and antiproliferative effects. mdpi.comnih.gov
Modulation via the Acetamide Moiety: The N-substituent of the acetamide group should be systematically varied to optimize target engagement.
Tune Steric and Electronic Properties: As seen in analogous series, the size and electronic nature of the group attached to the acetamide nitrogen are critical. nih.gov Exploring a range of substituted aryl or heteroaryl rings at this position can fine-tune activity and selectivity.
Leverage Isomeric and Regiochemical Diversity: The inherent isomerism of the imidazopyridine scaffold should be considered a tool for optimization.
Isomer-Specific Synthesis: Developing synthetic routes that selectively produce a single regioisomer (e.g., N1, N3, or N4 substituted) is crucial, as these isomers can have vastly different biological activities. mdpi.comnih.gov
Purine Mimicry: The design should continue to leverage the structural similarity to purines, which is a foundational principle for the activity of these compounds as kinase inhibitors and agents targeting other nucleotide-binding proteins. nih.govnih.gov
General Enhancement Strategies:
Introduction of N and O-containing Groups: The inclusion of functionalities like -OCH₃, -OH, and additional nitrogen-containing heterocycles can improve antiproliferative activity, likely by increasing the capacity for hydrogen bonding. mdpi.com
Avoidance of Bulky Groups in Specific Regions: For antiviral activity, it has been noted that large substituents on certain parts of the molecule can be detrimental, highlighting the need to balance potency-enhancing additions with steric constraints of the target's binding site. nih.gov
By integrating these principles, medicinal chemists can rationally design and synthesize new generations of this compound derivatives with improved therapeutic potential.
Investigations into Molecular Target Interactions of N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide in Vitro Biochemical Assays
Enzyme Inhibition Studies
The imidazo[4,5-b]pyridine core is a versatile scaffold that has been incorporated into numerous enzyme inhibitors, demonstrating a wide range of therapeutic potential.
A novel class of imidazo[4,5-b]pyridines has been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders like schizophrenia. google.comnih.gov Researchers began with a ketobenzimidazole inhibitor that had poor oral bioavailability and developed the imidazo[4,5-b]pyridine scaffold to improve its properties. google.comnih.gov Structure-activity relationship (SAR) studies showed that this new core could achieve potent PDE10A activity with improved metabolic stability. google.comnih.gov X-ray crystallography has been used to understand the key binding interactions within the PDE10A active site. nih.govvulcanchem.com Several derivatives exhibit IC₅₀ values in the low nanomolar range, indicating high potency. nih.govnih.gov For instance, replacing a phenyl ring with a cyclobutane (B1203170) linker resulted in compounds with IC₅₀ values as low as 0.8 nM. google.com
Table 1: PDE10A Inhibition by Imidazo[4,5-b]pyridine Derivatives IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Structure Highlights | PDE10A IC₅₀ (nM) |
| 4 | Benzthiazole analogue | Not specified, but potent |
| 7 | Pyridine (B92270) analogue | Not specified, but potent |
| 12b | Cyclopropyl methylpyridine analogue | 6.7 |
| 24a | cis-Cyclobutane analogue | 3.4 |
| 24b | trans-Cyclobutane analogue | 0.8 |
Data sourced from multiple studies on imidazo[4,5-b]pyridine derivatives. google.comnih.govnih.gov
The imidazo[4,5-b]pyridine framework is a key feature in a number of potent kinase inhibitors. These compounds have been particularly explored for their dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial targets in the treatment of acute myeloid leukemia (AML). nih.govnih.gov
Optimization of this series led to the identification of compounds with significant potency against both wild-type and mutated forms of FLT3, as well as Aurora kinases A and B. nih.gov For example, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) was identified as a potent dual inhibitor. nih.govnih.gov Another study discovered that compound 31 , an acetamide-containing derivative, is a potent inhibitor of Aurora-A, -B, and -C kinases. nih.gov While the imidazo[4,5-b]pyridine class is known for broad kinase inhibitory activity, specific data on the inhibition of AMP-activated protein kinase (AMPK) by these particular derivatives is not extensively documented in the reviewed literature.
Table 2: Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives Kd (dissociation constant) and IC₅₀ values indicate the potency of the inhibitor.
| Target Kinase | Compound ID | Inhibition Value (nM) | Assay Type |
| Aurora-A | 27e | 7.5 | Kd |
| Aurora-B | 27e | 48 | Kd |
| FLT3 | 27e | 6.2 | Kd |
| FLT3-ITD | 27e | 38 | Kd |
| FLT3 (D835Y) | 27e | 14 | Kd |
| Aurora-A | 31 | 42 | IC₅₀ |
| Aurora-B | 31 | 198 | IC₅₀ |
| Aurora-C | 31 | 227 | IC₅₀ |
Data sourced from studies on imidazo[4,5-b]pyridine-based kinase inhibitors. nih.govnih.gov
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as inhibitors of enzymes crucial for the survival of pathogens. In the fight against tuberculosis, researchers have synthesized a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives designed to inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a vital enzyme in the synthesis of the mycobacterial cell wall. Molecular docking studies suggest these compounds bind to the DprE1 active site, and several analogues showed promising in vitro activity against Mycobacterium tuberculosis.
While there is extensive research on inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion, the direct inhibition by imidazo[4,5-b]pyridine derivatives is not prominently featured in the provided sources. nih.gov The most developed IDO1 inhibitors often feature a phenylimidazole or similar heme-binding chemotype. nih.gov
Receptor Binding Assays (e.g., Angiotensin II Receptors)
The imidazo[4,5-b]pyridine structure has served as a foundation for the development of potent and orally active antagonists for the Angiotensin II (AT₁) receptor. These antagonists are important in the management of hypertension. Studies have explored the structure-activity relationships by modifying various parts of the molecule, such as replacing a 4-phenylquinoline (B1297854) fragment with other scaffolds like 4-phenylisoquinolinone or 1-phenylindene. Many of the synthesized derivatives display high binding affinity for the AT₁ receptor in vitro. These findings confirm that imidazo[4,5-b]pyridine derivatives can be effective antagonists for G-protein coupled receptors like the Angiotensin II receptor.
Protein-Ligand Interaction Analysis (e.g., DNA/RNA binding, Tubulin interaction)
Investigations have revealed that certain imidazo[4,5-b]pyridine derivatives can interact with fundamental cellular components like nucleic acids and the cytoskeleton.
A series of novel tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated significant antiproliferative activity, which was correlated with their ability to interact with DNA and RNA. These compounds showed moderate to high binding affinities, with binding constants (logKₛ) ranging from 5 to 7, suggesting that DNA and RNA are potential cellular targets. The specific position of amino side chains on the tetracyclic core was found to influence these interactions.
Furthermore, imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization. In vitro assays confirmed that these compounds disrupt microtubule formation, a mechanism shared with many successful anticancer agents. Immunofluorescence staining and computational docking studies support tubulin as the primary target. Interestingly, these compounds appear to act on an extended colchicine (B1669291) binding site on tubulin rather than the colchicine site itself.
Elucidation of Biochemical Pathways Modulation
The diverse enzymatic and receptor interactions of imidazo[4,5-b]pyridine derivatives demonstrate their capacity to modulate key biochemical pathways. By inhibiting Aurora and FLT3 kinases, these compounds interfere with critical cell cycle and survival signaling pathways, which is particularly relevant in oncology. The antagonism of angiotensin II receptors directly modulates the renin-angiotensin system, a central pathway in cardiovascular regulation.
In addition, derivatives have been shown to modulate the function of ABC transporters. A study on N-polysubstituted imidazo[4,5-b]pyridine-7-one derivatives found they could bind to the nucleotide-binding domain of the CpABC3 transporter from Cryptosporidium parvum and act as competitive inhibitors of its ATPase activity, albeit with low affinity. This suggests a potential mechanism for overcoming drug resistance in pathogens.
Future Research Directions and Potential Applications of N 1h Imidazo 4,5 B Pyridin 2 Yl Acetamide Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the imidazo[4,5-b]pyridine core is a critical first step for any further research. Current methods often involve the condensation of a substituted diaminopyridine with an aldehyde. mdpi.comnih.gov For instance, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has been synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde. mdpi.com Another approach involves the reaction of 2,3-diaminopyridine (B105623) with the Na2S2O5 adduct of corresponding benzaldehydes. nih.gov
Future research should focus on developing more novel and efficient synthetic methodologies. There is a growing interest in transition-metal-catalyzed reactions, such as those using copper catalysts, for the synthesis of imidazopyridine derivatives due to their efficiency and potential for atom economy. beilstein-journals.org Photocatalytic approaches also present a promising avenue, offering mild reaction conditions and good yields for the synthesis of imidazo[4,5-b]pyridines. researchgate.net The development of one-pot, multi-component reactions would be highly beneficial, streamlining the synthesis process and reducing waste. beilstein-journals.org Exploring microwave-assisted synthesis could also lead to faster reaction times and improved yields. mdpi.com
| Synthetic Approach | Description | Potential Advantages | Reference |
| Condensation Reaction | Reaction of a diaminopyridine with an aldehyde or its bisulfite adduct. | Established and versatile method. | mdpi.comnih.gov |
| Transition-Metal Catalysis | Use of catalysts like copper for C-H amination or cross-coupling reactions. | High efficiency, atom economy. | beilstein-journals.org |
| Photocatalysis | Light-induced catalytic reactions for C-C cross-coupling. | Mild conditions, good yields. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid, efficient. | mdpi.com |
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational tools are increasingly vital in modern drug discovery. For imidazo[4,5-b]pyridine derivatives, methods like Density Functional Theory (DFT) have been used to optimize molecular geometries and understand electronic properties, such as the HOMO-LUMO energy gap, which relates to molecular reactivity. mdpi.com Molecular docking studies have been employed to predict the binding modes of these compounds with biological targets, such as Dihydrofolate reductase (DHFR), providing insights into potential mechanisms of action. mdpi.comresearchgate.net
The future in this area lies in the application of more advanced computational models. Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models for the biological activity of new derivatives. Molecular dynamics simulations can offer a more dynamic picture of the interactions between the ligand and its target protein, helping to understand the stability of the complex and the role of specific interactions. These advanced in silico techniques can significantly accelerate the drug design process by allowing for the virtual screening of large compound libraries and the rational design of more potent and selective molecules before their actual synthesis.
Exploration of New Molecular Targets and Biological Pathways
Research has shown that imidazo[4,5-b]pyridine derivatives can interact with several molecular targets. Some halogenated derivatives have been identified as inhibitors of protein kinase CK2, a key player in cell growth and proliferation. researchgate.net Other derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target in anti-angiogenic cancer therapy. nih.gov Furthermore, a derivative of imidazopyridine has demonstrated a good inhibitory effect on methionyl-tRNA synthetase from Trypanosoma brucei, the parasite causing African trypanosomiasis. mdpi.com
Rational Derivatization for Enhanced Selectivity and Potency
The imidazo[4,5-b]pyridine scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of its pharmacological properties. Studies have demonstrated that the introduction of different substituents can significantly impact biological activity. For example, the addition of amidino groups to the imidazo[4,5-b]pyridine core has led to derivatives with potent and selective antiproliferative activity against colon carcinoma cell lines. researchgate.netnih.gov In another study, the introduction of an ethylsulfonyl group and a substituted amine on the pyridine (B92270) ring resulted in compounds with excellent insecticidal activities. nih.gov
Future efforts should focus on the rational derivatization of the N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide structure to enhance its selectivity and potency for specific biological targets. This involves a structure-activity relationship (SAR) approach, where systematic modifications are made to different parts of the molecule. For instance, modifying the acetamide (B32628) group could alter the compound's hydrogen bonding capacity and solubility. vulcanchem.com Altering substituents on the pyridine ring could influence target binding and pharmacokinetic properties. The goal is to design derivatives that exhibit high affinity for the desired target while minimizing off-target effects.
| Derivative Class | Observed Activity | Key Structural Feature | Reference |
| Amidino-substituted imidazo[4,5-b]pyridines | Potent antiproliferative activity | Amidino group | researchgate.netnih.gov |
| Imidazo[2,1-b]thiazole acetamides | Cytotoxicity against cancer cell lines | Imidazo[2,1-b]thiazole scaffold | nih.gov |
| Amino-substituted imidazo[4,5-b]pyridines | Excellent insecticidal activity | Substituted amino fragments | nih.gov |
Investigation of Broader Biological Activities and Therapeutic Potential
The imidazo[4,5-b]pyridine core has been associated with a diverse range of biological activities. Various derivatives have been investigated for their potential as:
Anticancer agents: Showing activity against various cancer cell lines including breast, cervical, lung, and prostate cancer. researchgate.net
Antimicrobial agents: Exhibiting antifungal activity against pathogens like Puccinia polysora and antibacterial activity. nih.govresearchgate.net
Antiviral agents: Displaying moderate activity against Respiratory Syncytial Virus (RSV). nih.gov
Insecticides: Demonstrating high mortality against agricultural pests such as Nilaparvata lugens and Mythimna separata. nih.gov
A significant area for future research is the investigation of broader biological activities and the full therapeutic potential of this compound and its analogs. Screening against a wider panel of cancer cell lines, bacterial and fungal strains, and viruses is warranted. Furthermore, given the structural diversity achievable, there is potential for activity in other therapeutic areas such as inflammatory diseases, neurodegenerative disorders, or metabolic diseases. Preclinical studies, including in vivo efficacy and pharmacokinetic profiling, will be essential to translate the promising in vitro findings into potential clinical applications.
Q & A
What synthetic methodologies are most effective for preparing N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide and its derivatives?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with imidazo[4,5-b]pyridine precursors. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a key intermediate for cyclocondensation with arylidenemalononitriles to form fused heterocycles . A general protocol includes:
- Alkylation/Acylation: Reacting imidazo-pyridine derivatives with chloroacetamide or bromoaniline under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like CH₂Cl₂ .
- Purification: Column chromatography (silica gel, EtOAc/PE gradients) and spectroscopic validation (¹H/¹³C NMR, HRMS) ensure product purity .
- Optimization: Adjusting equivalents of reagents (e.g., Me₃Al) and reaction temperatures (–5°C to reflux) improves yields .
How can Density Functional Theory (DFT) studies enhance the design of imidazo-pyridine acetamide derivatives?
Level: Advanced
Answer:
DFT calculations predict electronic properties, regioselectivity, and stability of intermediates. For example:
- Reactivity Prediction: DFT analyses of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile derivatives revealed charge distribution patterns that guide substitutions at specific positions (e.g., C-6 vs. C-8) .
- Mechanistic Insights: Transition-state modeling explains why arylidenemalononitriles favor [4+2] cycloadditions over alternative pathways .
- Validation: Experimental NMR shifts (e.g., ¹³C at δ 168.0 for carbonyl groups) align with DFT-calculated chemical shifts, confirming structural assignments .
What structural features of this compound contribute to kinase inhibition?
Level: Advanced
Answer:
The imidazo-pyridine core and acetamide side chain are critical for binding to kinase ATP pockets. Key findings include:
- Aurora Kinase Inhibition: Derivatives like 31 (IC₅₀ = 0.042 µM for Aurora-A) show that chloro-substitutions at C-6 and dimethylamino-phenyl groups at C-2 enhance hydrophobic interactions and π-stacking in the active site .
- Selectivity: Bulky substituents (e.g., thiazol-2-yl) on the acetamide side chain reduce off-target effects by sterically hindering non-specific binding .
- SAR Trends: Comparative studies reveal that electron-withdrawing groups (e.g., Cl, Br) at the pyridine ring improve potency by modulating electron density in the binding pocket .
How can researchers resolve contradictions in spectroscopic data for imidazo-pyridine acetamides?
Level: Basic
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or solvent effects. Methodological solutions include:
- Tautomer Identification: Use variable-temperature NMR to observe proton exchange in DMSO-d₆ or CDCl₃, distinguishing between 1H- and 3H-imidazo tautomers .
- Solvent Calibration: Compare experimental ¹³C shifts (e.g., δ 37.8 for CH₂ in CDCl₃) with computational predictions to confirm assignments .
- High-Resolution MS: HRMS with ESI+ ionization resolves isotopic patterns (e.g., [M+1]⁺ at m/z 345.0 for bromophenyl derivatives) .
What strategies are recommended for analyzing biological interactions of imidazo-pyridine acetamides with DNA?
Level: Advanced
Answer:
Studies on N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-β]pyridine highlight methodologies for DNA adduct analysis:
- LC-MS/MS: Quantifies adduct formation in vitro using collision-induced dissociation (CID) to monitor fragmentation patterns .
- Molecular Dynamics (MD): Simulations of DNA duplexes with adducts predict distortion effects (e.g., base-pair flipping) validated by gel electrophoresis .
- Mutagenicity Assays: Ames tests with TA98 strains assess frameshift mutations linked to adduct stability .
How can researchers optimize reaction yields for challenging N-substitutions on imidazo-pyridine acetamides?
Level: Basic
Answer:
Low yields in N-alkylation/acylation are often due to steric hindrance or poor nucleophilicity. Optimization steps include:
- Catalytic Systems: Use of Me₃Al (2 equiv) in CH₂Cl₂ at –5°C activates amines for nucleophilic attack on α-haloacetamides .
- Microwave Assistance: Shortens reaction times (e.g., 30 min vs. 6 h) for heterocyclic condensations, reducing side-product formation .
- Protecting Groups: Temporary Boc protection of secondary amines prevents undesired cyclization during multi-step syntheses .
What analytical techniques are critical for characterizing polymorphic forms of imidazo-pyridine acetamides?
Level: Advanced
Answer:
Polymorphism impacts solubility and bioavailability. Key techniques include:
- PXRD: Distinguishes crystalline forms (e.g., monoclinic vs. orthorhombic) via Bragg peak analysis .
- DSC/TGA: Identifies melting points (e.g., 210–220°C) and thermal decomposition profiles .
- Solid-State NMR: Probes hydrogen-bonding networks using ¹⁵N CP-MAS, correlating with dissolution rates .
How do electronic effects in the imidazo-pyridine ring influence electrochemical properties?
Level: Advanced
Answer:
Cyclic voltammetry (CV) studies show that:
- Electron-Withdrawing Groups (EWGs): Nitrile or bromo substituents increase oxidation potentials (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl) by stabilizing the LUMO .
- Conjugation Effects: Extended π-systems (e.g., fused dipyridines) enhance redox reversibility, critical for catalytic applications .
- DFT Correlations: HOMO-LUMO gaps calculated via B3LYP/6-311G(d,p) align with experimental CV data, guiding material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
